N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5/c15-14(16,17)13-20-19-12-7-6-11(21-22(12)13)18-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKUCYOKXDKILL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NN3C(=NN=C3C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under suitable conditions.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through nucleophilic substitution reactions using phenylethyl halides or via reductive amination of phenylethyl ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Key Reaction Conditions and Parameters
Functional Group Reactivity
The compound’s reactivity is governed by:
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Triazole Ring : Participates in electrophilic substitutions (e.g., bromination at electron-rich positions) .
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Pyridazine Core : Susceptible to nucleophilic attack at the 3- and 6-positions, enabling further derivatization .
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Trifluoromethyl Group : Electron-withdrawing effect stabilizes the ring system but limits direct reactivity unless under strong reducing conditions .
Documented Derivative Reactions
Stability and Degradation
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Thermal Stability : Decomposes above 250°C, forming trifluoromethylbenzene and pyridazine fragments.
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Hydrolytic Sensitivity : Stable in neutral aqueous solutions but degrades under strongly acidic/basic conditions via triazole ring opening .
Analytical Characterization
Comparative Reactivity of Analogous Compounds
| Compound | Reactivity Differences |
|---|---|
| N-Cyclohexyl-3-CF3 analog | Reduced electrophilic substitution due to steric bulk . |
| 6-Methyl-triazolo-pyridazine | Enhanced SNAr reactivity at 6-position. |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as an inhibitor of specific biological pathways. Notably, compounds with similar structures have shown promise as inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in inflammatory responses and various diseases such as cancer and autoimmune disorders. The ability to inhibit this pathway could lead to new treatments for conditions such as rheumatoid arthritis and other inflammatory diseases .
Table 1: Structural Characteristics and Potential Inhibition Targets
| Compound Name | Structure Characteristics | Potential Targets |
|---|---|---|
| N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine | Contains trifluoromethyl and triazole moieties | p38 MAPK, inflammatory cytokines |
| Related Compounds | Various substitutions on triazole or pyridine rings | Cancer cell lines, autoimmune diseases |
Pharmacological Applications
Research indicates that this compound may exhibit antitumor properties. In vitro studies have suggested that triazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. This makes them candidates for further development as anticancer agents .
Case Study: Anticancer Activity
A recent study evaluated a series of triazole derivatives against several cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-trifluoromethyl counterparts. This highlights the significance of the trifluoromethyl group in enhancing biological activity.
Neuropharmacology
Another area of interest is the potential neuropharmacological effects of the compound. Triazole derivatives have been studied for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression and anxiety .
Table 2: Neuropharmacological Effects of Triazole Derivatives
| Effect | Mechanism | Potential Applications |
|---|---|---|
| Serotonin Reuptake Inhibition | Modulation of serotonin transporters | Treatment of depression |
| GABAergic Activity | Enhancement of GABA receptor activity | Anxiety disorders |
Synthesis and Development
The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole ring followed by functionalization at the pyridazine position. Optimizing these synthetic routes is crucial for scaling up production for pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Modifications and Their Impact
The table below highlights key structural analogs, their substituents, and biological activities:
Biological Activity
N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of growing interest in pharmacological research due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.
- IUPAC Name : this compound
- Molecular Formula : CHFN
- Molecular Weight : 295.27 g/mol
- CAS Number : 1081138-14-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways. Notably:
- Inhibition of Enzymatic Activity : Studies have shown that the compound can inhibit specific enzymatic activities associated with bacterial virulence factors, particularly in Type III secretion systems (T3SS) .
- Receptor Modulation : The compound has been noted to interact with G protein-coupled receptors (GPCRs), which are critical for cell signaling and have implications in various diseases .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, showing concentration-dependent inhibition. For example, at a concentration of 50 μM, it displayed notable efficacy against pathogens like C. rodentium without cytotoxic effects on host cells .
Cytotoxicity
While assessing cytotoxicity, the compound was found to be non-toxic at concentrations up to 50 μM in several cell lines. This suggests a favorable safety profile for potential therapeutic applications .
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokine production in vitro, which could be beneficial in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study Analysis
A notable study involved the screening of this compound against various bacterial strains. The compound was tested alongside traditional antibiotics and showed synergistic effects when combined with certain agents, enhancing overall antimicrobial efficacy .
Another investigation focused on its potential as a therapeutic agent for inflammatory diseases. Results indicated that the compound significantly reduced markers of inflammation in cellular models, suggesting its utility in managing conditions like rheumatoid arthritis and other inflammatory disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for synthesizing N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine and its analogs?
- Methodology : The compound can be synthesized via intermediate functionalization. For example, intermediate amine-monohydrochloride salts (e.g., 32a) are reacted with sulfonyl chlorides, isocyanates, or acyl chlorides in ethanol or DMSO with bases like DIPEA or pyridine . Key strategies to improve yield include optimizing solvent systems (e.g., dioxane for HCl-mediated deprotection) and using peptide coupling reagents like HATU for amide bond formation. Purification often involves flash chromatography (e.g., 70–100% EtOAc in petroleum ether) .
Q. How can researchers characterize the physicochemical properties of this compound to ensure reproducibility?
- Methodology :
- Purity : Use HPLC with ≥98% purity thresholds, as validated for structurally similar triazolopyridazine derivatives .
- Stability : Store in dark, dry conditions at 2–8°C to prevent degradation .
- Structural Confirmation : Employ NMR, HRMS, and X-ray crystallography (where feasible) to confirm substituent positions, as demonstrated for BRD4 inhibitors in crystallographic studies .
Q. What safety protocols are recommended for handling triazolopyridazine derivatives in laboratory settings?
- Guidelines :
- Use personal protective equipment (PPE) and work in fume hoods, as recommended for analogs like 6-chloro-7-cyclobutyl derivatives .
- Avoid DMSO stock solution contamination by ensuring airtight storage and minimal freeze-thaw cycles .
Advanced Research Questions
Q. How can computational methods predict the binding interactions of this compound with kinase targets like PIM1 or c-Met?
- Methodology :
- Docking Studies : Use co-crystal structures (e.g., PDB ID: 3BGQ) to model interactions. For example, hydrogen bonding with GLU 171 and hydrophobic interactions in PIM1’s active site were critical for affinity in related compounds .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess conformational flexibility, as applied to triazolopyridazine-based c-Met inhibitors .
Q. What strategies resolve contradictory activity data in SAR studies for bromodomain inhibition?
- Approach :
- Crystallographic Analysis : Compare binding modes of analogs (e.g., compound 9 vs. 32a derivatives) to identify critical residues (e.g., BRD4’s ZA channel interactions) .
- Functional Assays : Use fluorescence polarization (FP) or AlphaScreen to quantify IC₅₀ values, ensuring consistency across replicates .
Q. How can photocatalysis enhance the synthesis of alkylated derivatives of this compound?
- Methodology :
- Radical-Mediated Coupling : Apply visible light/silane systems to generate alkyl radicals, enabling C(sp³)–C(sp³) coupling. For example, TTMSS-mediated reactions with acrylamides achieved 44% yield in optimized EtOH conditions .
- Substrate Scope : Test electron-deficient alkenes and heteroaryl iodides to expand derivatization potential .
Q. What in vitro assays validate the compound’s therapeutic potential as a kinase inhibitor?
- Protocols :
- Kinase Profiling : Screen against panels (e.g., 100+ kinases) at 1 µM to assess selectivity. c-Met inhibitors with IC₅₀ < 10 nM were prioritized in similar studies .
- Cell Viability Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HGF-dependent models) to correlate kinase inhibition with antiproliferative effects .
Methodological Considerations
- Data Interpretation : Address solubility limitations (common in trifluoromethyl-substituted heterocycles) by using co-solvents like PEG-400 in bioassays .
- Reproducibility : Document reaction conditions (e.g., equivalents of HATU, temperature) rigorously, as minor variations significantly impact yields in triazolopyridazine syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
